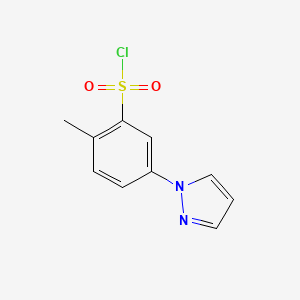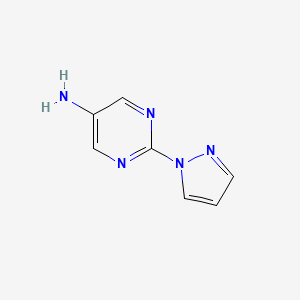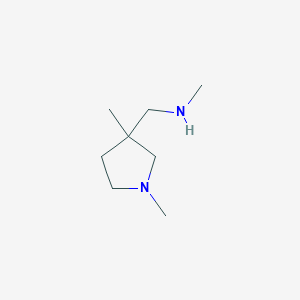
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine
Vue d'ensemble
Description
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine is a chemical compound with the empirical formula C7H16N2 . It has a molecular weight of 128.22 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Two of the carbon atoms in the ring are substituted with methyl groups, and the nitrogen atom is bonded to a methanamine group .Applications De Recherche Scientifique
Role in Tissue Protection and Immunity
Research into N,N-dimethyltryptamine (DMT), a compound with structural similarities to 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, highlights its potential role beyond psychedelic effects. Studies suggest that DMT, as an endogenous ligand of the sigma-1 receptor, may participate in cellular protective mechanisms and immunity. This indicates a broader, physiological significance that could extend to related dimethylated compounds, emphasizing their potential in developing medical therapies (Frecska et al., 2013).
Environmental and Health Considerations
The presence and effects of tryptamines and their derivatives, including dimethylated compounds, in the environment have been reviewed, underscoring their significance in public health and safety. This review provides a comprehensive overview of their structures, pharmacology, and potential toxicity, highlighting the importance of understanding these compounds' interactions with biological systems and their implications for health (Tittarelli et al., 2014).
Pharmacokinetics and Neurotoxicity
Investigations into MDMA, a psychoactive compound structurally related to dimethylated amines, offer insights into the acute and long-term neurochemical effects of such substances. This research has implications for understanding the neurotoxicity potential of similar compounds, contributing to the broader field of neuropharmacology and the development of therapeutic interventions (McKenna & Peroutka, 1990).
Endogenous Roles and Therapeutic Potential
Further research into DMT has explored its roles in the central nervous system and its therapeutic potential. This underscores the importance of endogenous dimethylated compounds in neurotransmission and their possible applications in treating psychiatric disorders. Such studies pave the way for future explorations into the medical applications of related compounds, including this compound (Rodrigues et al., 2019).
Propriétés
IUPAC Name |
1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(6-9-2)4-5-10(3)7-8/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBHWILMARPNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672374 | |
| Record name | 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938458-86-7 | |
| Record name | 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



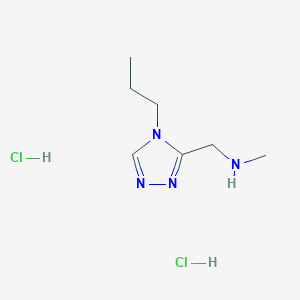
![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)
![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)

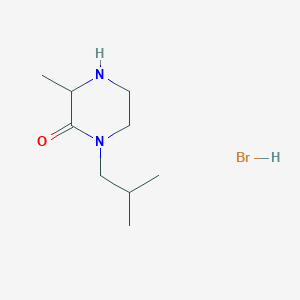

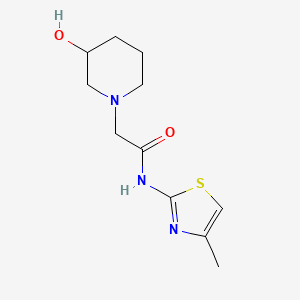
![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)

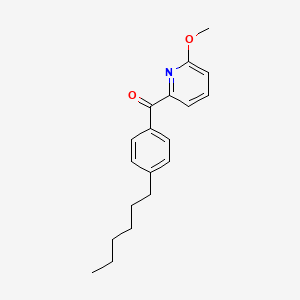
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1463011.png)
